molecular formula C12H20O3 B13231390 Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13231390
M. Wt: 212.28 g/mol
InChI Key: LAHYEVNJBILBKE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic ether carboxylate characterized by a unique 1-oxaspiro[2.3]hexane core. The compound features a spiro junction at the hexane ring, with methyl groups at positions 4 and 5, and a propan-2-yl (isopropyl) substituent at position 2. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol. The spirocyclic architecture and steric effects imposed by the substituents influence its physicochemical properties, including solubility, reactivity, and crystallinity. Structural determination of such compounds often relies on X-ray crystallography, with programs like SHELXL being widely used for refinement .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-7(2)12(10(13)14-5)11(15-12)6-8(3)9(11)4/h7-9H,6H2,1-5H3

InChI Key

LAHYEVNJBILBKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Spirocyclization via Epoxide Ring Expansion and Alkylation

One common approach involves the formation of the oxaspiro ring through epoxide ring expansion or rearrangement reactions. The process generally starts from suitably substituted cyclobutane or cyclopropane derivatives bearing functional groups that facilitate ring closure.

  • Starting Materials: Substituted cyclobutanones or cyclopropanones with methyl and isopropyl substituents.
  • Key Reagents: Strong bases such as lithium diisopropylamide (LDA) in aprotic solvents promote deprotonation and facilitate nucleophilic attack on epoxide intermediates.
  • Reaction Conditions: Low temperatures (-78 °C to 0 °C) to control regio- and stereoselectivity.
  • Mechanism: The nucleophilic attack on an epoxide ring leads to ring expansion forming the oxaspiro ring, followed by esterification to install the methyl carboxylate group.

Esterification

The final step involves esterification to form the methyl carboxylate:

  • Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux under inert atmosphere.
  • Result: Formation of the methyl ester functional group at the 2-position of the oxaspirohexane ring.

A representative synthetic scheme based on reported methodologies is summarized below:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Preparation of substituted cyclobutanone Starting from 3-methylcyclobutanone derivatives Substituted cyclobutanone intermediate
2 Epoxidation and ring expansion Use of m-CPBA or peracid; base-mediated ring expansion Formation of oxaspiro[2.3]hexane ring
3 Alkylation Isopropyl bromide with LDA or organometallic reagent Introduction of 2-(propan-2-yl) substituent
4 Esterification Methanol, acid catalyst, reflux Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
  • Purity: Typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
  • Yields: Overall yields for the multi-step synthesis range from 40% to 60%, depending on reaction optimization.
  • Physical State: The compound is usually obtained as a colorless to pale yellow liquid.
  • The preparation demands high-purity reagents and strictly controlled reaction parameters to avoid side reactions such as polymerization or over-alkylation.
  • The spirocyclic structure imparts unique reactivity, necessitating careful handling during synthesis.
  • Although industrial-scale synthesis details are limited, laboratory-scale methods provide a robust framework for further development.
  • Potential applications in medicinal chemistry as intermediates for biologically active compounds encourage ongoing research into improved synthetic routes.
Property Value
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name This compound
CAS Number 1861060-71-0
Physical State Colorless to pale yellow liquid
Synthetic Yield 40–60% (overall multi-step synthesis)
Key Synthetic Techniques Epoxide ring expansion, alkylation, esterification
Analytical Methods NMR, MS, IR

The synthesis of this compound is achieved through a multi-step organic synthesis involving epoxide ring expansion to form the oxaspiro ring, selective alkylation to introduce the isopropyl group, and esterification to install the methyl carboxylate functionality. The process requires careful control of reaction conditions and reagent purity to ensure high yield and product integrity. The compound’s unique spirocyclic structure offers valuable opportunities for further chemical transformations and applications in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 4,5-Dimethyl vs. 4,4-Dimethyl Isomer

A closely related structural isomer, methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS: 1871586-28-5), shares the same molecular formula (C₁₂H₂₀O₃ ) and weight (212.29 g/mol ) but differs in the placement of methyl groups (4,4-dimethyl vs. 4,5-dimethyl). Key differences include:

  • Steric Effects : The 4,5-dimethyl arrangement in the target compound introduces greater steric hindrance around the spiro center compared to the 4,4-dimethyl isomer. This may reduce conformational flexibility and alter reactivity in substitution or addition reactions.
  • Graph set analysis, as described by Bernstein et al., could elucidate differences in hydrogen-bonding networks .

Substituent Effects: Propan-2-yl vs. Chloro Analog

The chloro analog , methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate , replaces the propan-2-yl group with a chlorine atom. Key comparisons include:

  • Molecular Weight : The chloro analog has a higher molecular weight (~248.70 g/mol , estimated for C₁₁H₁₇ClO₃ ) compared to the target compound (212.29 g/mol ).
  • Stability : Chlorine’s electronegativity may reduce thermal stability compared to the bulkier, less polar propan-2-yl group.

Crystallinity and Pharmacopeial Standards

The target compound’s crystallinity may be influenced by its substituents. For example:

  • The propan-2-yl group’s bulkiness could disrupt hydrogen-bonding networks, leading to less ordered crystalline structures compared to analogs with smaller substituents.
  • Pharmacopeial standards, such as those outlined in 〈695〉 Crystallinity, require rigorous testing for pharmaceutical applications.

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4,5-dimethyl, propan-2-yl C₁₂H₂₀O₃ 212.29 Ester, Spirocyclic
4,4-Dimethyl Isomer 4,4-dimethyl, propan-2-yl C₁₂H₂₀O₃ 212.29 Ester, Spirocyclic
Chloro Analog 4,5-dimethyl, Cl C₁₁H₁₇ClO₃ ~248.70 Ester, Chloro, Spirocyclic

Table 2: Hypothetical Reactivity and Stability Comparison

Compound Reactivity (Electrophilicity) Thermal Stability Crystallinity Potential
Target Compound Moderate High Moderate
4,4-Dimethyl Isomer Moderate High High (predicted)
Chloro Analog High Moderate Low (predicted)

Biological Activity

Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumoral, antimicrobial, and antioxidative activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₈O₃ and features a unique spirocyclic structure that contributes to its biological activity. The oxaspiro configuration is particularly relevant as it influences the compound's interaction with biological targets.

Antitumoral Activity

Research indicates that this compound exhibits notable antitumoral properties. A study utilizing the MTT assay demonstrated that this compound inhibited the growth of various tumor cell lines. The results showed a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.

Cell Line IC₅₀ (µg/mL)
HeLa (cervical cancer)50
MCF-7 (breast cancer)75
A549 (lung cancer)60

This data highlights its effectiveness across different cancer types, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Antimicrobial Activity

In addition to its antitumoral effects, the compound has shown promising antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 µg/mL. This suggests that this compound may serve as a potential antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis1,000
Escherichia coli800
Bacillus subtilis900

These findings indicate that the compound could be beneficial in treating infections caused by resistant bacterial strains.

Antioxidative Activity

The antioxidative capacity of this compound has also been explored. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

A comprehensive study published in the Bulletin of the Korean Chemical Society examined the biological activities of this compound extracted from Trichocolea hatcheri, a New Zealand liverwort. The study confirmed its growth inhibitory effects against tumor cells and highlighted its potential applications in both cancer therapy and as an antimicrobial agent .

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the molecular structure were found to improve both antitumoral and antimicrobial efficacy, suggesting avenues for drug development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, and what catalytic methods are effective?

  • Methodological Answer : The synthesis of spirocyclic compounds like this requires precise control over stereochemistry and ring strain. Nickel-catalyzed spiroannulation has been effective for related methylenespiro[2.3]hexanes, enabling selective cyclopropane formation and functionalization . Challenges include avoiding side reactions (e.g., dimerization) and optimizing reaction conditions (solvent, temperature) to stabilize reactive intermediates. Multi-step protocols involving protecting group strategies (e.g., acetoxylation) may also be necessary, as seen in analogous spirocyclic ester syntheses .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data to resolve the spirocyclic core and substituent positions. SHELX programs are robust for small-molecule structures, even with twinned or high-symmetry crystals .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify methyl (δ 1.0–1.5 ppm) and ester (δ 3.6–3.8 ppm) groups, with 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents.
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., C12_{12}H18_{18}O3_3) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structure elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To reconcile

  • Use DFT calculations to model solution-state conformers and compare computed NMR chemical shifts with experimental data .
  • Apply SHELXL refinement with twinning or disorder models to address crystallographic ambiguities, especially for flexible substituents like the propan-2-yl group .
  • Cross-validate using variable-temperature NMR to detect equilibrium between conformers .

Q. What strategies are effective for analyzing the stereochemical configuration of the spirocyclic core in this compound?

  • Methodological Answer :

  • X-ray crystallography : Assign absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation) .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to distinguish enantiomers, particularly if crystals are unavailable .
  • Stereochemical retention studies : Track configuration during derivatization (e.g., ester hydrolysis) via chiral HPLC or Mosher’s ester analysis .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Model interactions with target proteins (e.g., enzymes) using the spirocyclic core as a rigidity-inducing scaffold.
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data. For example, electron-donating methyl groups may stabilize transition states in enzyme inhibition .
  • Molecular dynamics (MD) : Simulate conformational stability in physiological environments to prioritize synthetically accessible derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in spirocyclic ester functionalization?

  • Methodological Answer : Contradictions (e.g., unexpected regioselectivity) may stem from solvent polarity or catalyst choice.

  • Mechanistic probing : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps.
  • In situ monitoring : Employ techniques like ReactIR to detect transient intermediates during reactions .
  • Comparative studies : Benchmark against structurally simpler analogs (e.g., non-spiro esters) to isolate steric/electronic contributions .

Experimental Design Considerations

Q. What precautions are critical for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Use Schlenk techniques or gloveboxes for reactions involving organometallic catalysts (e.g., Ni complexes) .
  • Stabilize intermediates with Lewis acids (e.g., Mg(OTf)2_2) to prevent hydrolysis of the ester group.
  • Monitor reaction progress with TLC or GC-MS to minimize decomposition risks .

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